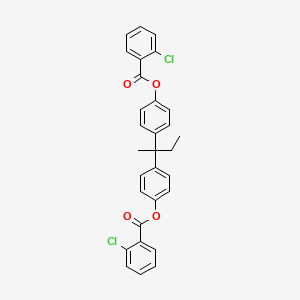
2,2-butanediyldi-4,1-phenylene bis(2-chlorobenzoate)
Descripción general
Descripción
2,2-butanediyldi-4,1-phenylene bis(2-chlorobenzoate), also known as BDP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a bisbenzoxazole derivative that has been synthesized using various methods and has shown promising results in various applications.
Aplicaciones Científicas De Investigación
2,2-butanediyldi-4,1-phenylene bis(2-chlorobenzoate) has shown promising results in various scientific research applications. It has been used as a fluorescent whitening agent in the textile industry, as a UV absorber in plastics, and as a light stabilizer in coatings. 2,2-butanediyldi-4,1-phenylene bis(2-chlorobenzoate) has also been used as a probe for protein-ligand interactions and as a fluorescent marker for biological imaging. Additionally, 2,2-butanediyldi-4,1-phenylene bis(2-chlorobenzoate) has shown potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 2,2-butanediyldi-4,1-phenylene bis(2-chlorobenzoate) is not fully understood. However, it is believed to function by binding to DNA and RNA, inhibiting their degradation by UV radiation. 2,2-butanediyldi-4,1-phenylene bis(2-chlorobenzoate) has also been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
2,2-butanediyldi-4,1-phenylene bis(2-chlorobenzoate) has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models. 2,2-butanediyldi-4,1-phenylene bis(2-chlorobenzoate) has also been shown to reduce oxidative stress and inflammation in cells, which may be beneficial for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-butanediyldi-4,1-phenylene bis(2-chlorobenzoate) has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 2,2-butanediyldi-4,1-phenylene bis(2-chlorobenzoate) has some limitations, including its high cost and limited availability. Additionally, the toxicity of 2,2-butanediyldi-4,1-phenylene bis(2-chlorobenzoate) has not been fully evaluated, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research of 2,2-butanediyldi-4,1-phenylene bis(2-chlorobenzoate). One potential direction is the development of 2,2-butanediyldi-4,1-phenylene bis(2-chlorobenzoate)-based therapeutics for the treatment of cancer and other diseases. Another direction is the exploration of 2,2-butanediyldi-4,1-phenylene bis(2-chlorobenzoate)'s potential as a fluorescent marker for biological imaging. Additionally, further research is needed to fully understand the mechanism of action of 2,2-butanediyldi-4,1-phenylene bis(2-chlorobenzoate) and its potential toxicity in vivo.
Propiedades
IUPAC Name |
[4-[2-[4-(2-chlorobenzoyl)oxyphenyl]butan-2-yl]phenyl] 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24Cl2O4/c1-3-30(2,20-12-16-22(17-13-20)35-28(33)24-8-4-6-10-26(24)31)21-14-18-23(19-15-21)36-29(34)25-9-5-7-11-27(25)32/h4-19H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCSRIAMMWKGPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-{4-[(2-Chlorobenzoyl)oxy]phenyl}-1-methylpropyl)phenyl 2-chlorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



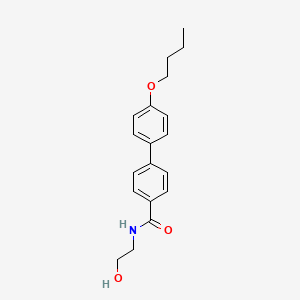
![N'-[1-(4-bromophenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B3827658.png)

![7,7-dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one](/img/structure/B3827687.png)
![N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide](/img/structure/B3827689.png)
![N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]-beta-alanine](/img/structure/B3827695.png)
![N-[2-(benzoylamino)-3-(4-isopropoxyphenyl)acryloyl]alanine](/img/structure/B3827696.png)
![2-acetyl-8-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B3827698.png)
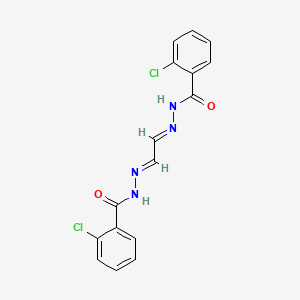
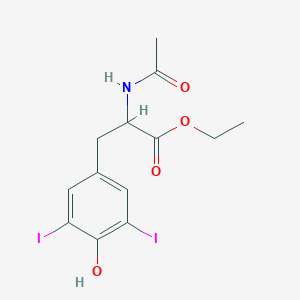
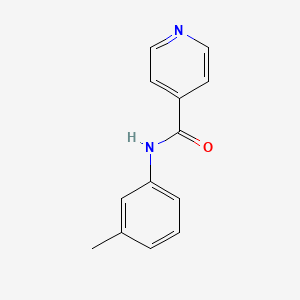
![N,N'-1,2-ethanediylbis[N-(2-methylphenyl)-2-furamide]](/img/structure/B3827735.png)
![2-[(4-hexylbenzoyl)amino]benzoic acid](/img/structure/B3827742.png)
![2-{5-[4-(4-carboxyphenoxy)benzoyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoic acid](/img/structure/B3827745.png)